Levonorgestrel EP Impurity V

Übersicht

Beschreibung

Mestranol derivative. It is used as contraceptive.

Wissenschaftliche Forschungsanwendungen

Entwicklung analytischer Methoden

Levonorgestrel EP Impurity V wird bei der Entwicklung analytischer Methoden verwendet, insbesondere für die Bestimmung des Gehalts und die Gleichmäßigkeit des Gehalts unter Verwendung von Techniken wie der Umkehrphasen-Hochleistungsflüssigkeitschromatographie (HPLC). Diese Anwendung ist entscheidend, um die Genauigkeit und Zuverlässigkeit der pharmazeutischen Analytik und Forschung zu gewährleisten .

Qualitätskontrolle

Im Bereich der Qualitätskontrolle dient diese Verbindung als Referenzstandard für die Instrumentenkalibrierung, insbesondere in Anwendungen der Ionenaustauschchromatographie (IC). Es wird in der Umwelt- oder Lebensmittelanalytik eingesetzt, um hohe Sicherheits- und Wirksamkeitsstandards zu gewährleisten .

Methodenvalidierung

Die Verbindung wird auch in der Methodenvalidierung eingesetzt, die unerlässlich ist, um zu bestätigen, dass eine analytische Methode für den vorgesehenen Zweck geeignet ist. Dies umfasst die Validierung von Methoden für verkürzte neue Arzneimittelzulassungen (ANDA) oder während der kommerziellen Produktion von Levonorgestrel .

Biochemische Analyse

Biochemical Properties

It is known that Levonorgestrel, the parent compound, binds to progesterone and androgen receptors and slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This suggests that Levonorgestrel EP Impurity V may interact with similar biomolecules and have a role in hormonal regulation.

Cellular Effects

Studies on Levonorgestrel have shown that it can reduce the ciliary beat frequency in fallopian tubes . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Levonorgestrel, the parent compound, is known to bind to progesterone and androgen receptors, slowing the release of GnRH from the hypothalamus . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules.

Dosage Effects in Animal Models

Studies on Levonorgestrel and quinestrol have shown reproductive inhibition at a dosage of 2 mg/kg

Metabolic Pathways

Levonorgestrel, the parent compound, is known to be metabolized by CYP3A4 . This suggests that this compound may interact with similar enzymes or cofactors and be involved in similar metabolic pathways.

Biologische Aktivität

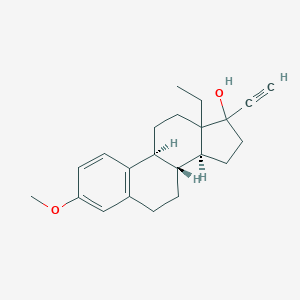

Levonorgestrel EP Impurity V, also known as aromatic levonorgestrel, is a structural isomer of the widely used synthetic progestin levonorgestrel. While levonorgestrel itself is a critical component in various hormonal contraceptives, this compound serves primarily as a reference standard in analytical chemistry rather than as a therapeutic agent. This article explores the biological activity of this compound, its implications in pharmaceutical quality control, and relevant research findings.

This compound has a molecular formula of C22H28O2 and a molecular weight of 324.5 g/mol. Its structural characteristics are significant for understanding its behavior and interactions within pharmaceutical formulations. The compound is identified by its Chemical Abstracts Service (CAS) number 14009-70-2.

Role in Pharmaceutical Quality Control

This compound is utilized primarily in the quality assurance processes of pharmaceutical products containing levonorgestrel. Its presence can influence the efficacy and safety profiles of these products. As an impurity, it is essential to monitor during the manufacturing process to ensure that the final product meets regulatory standards.

Table 1: Comparison of Levonorgestrel and Its Impurities

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| Levonorgestrel | 797-63-7 | Widely used emergency contraceptive; progestin |

| This compound | 14009-70-2 | Structural isomer; reference standard for analysis |

| Norethisterone | 68-22-4 | Another synthetic progestin; used in oral contraceptives |

| Desogestrel | 54024-22-5 | Progestin used in combination oral contraceptives |

| Mifepristone | 84371-65-3 | Antiprogestin used for medical abortion |

While this compound itself does not exhibit therapeutic effects, understanding its biological activity is crucial for assessing its impact on formulations containing levonorgestrel. The primary mechanism of action for levonorgestrel involves:

- Inhibition of Ovulation : Preventing ovulation by inhibiting the luteinizing hormone surge.

- Thickening of Cervical Mucus : Making it more difficult for sperm to enter the uterus.

- Alteration of Endometrial Morphology : Affecting the uterine lining to prevent implantation.

These mechanisms are critical to the contraceptive efficacy of levonorgestrel but do not directly apply to this compound, which lacks these properties due to its structural differences.

Research Findings and Case Studies

Recent studies have highlighted the importance of monitoring impurities like this compound in clinical settings:

- Pharmacokinetics with Antiretroviral Therapy : A study investigated how efavirenz-based antiretroviral therapy affected levonorgestrel levels in women using implants. It was found that efavirenz significantly reduced levonorgestrel concentrations, leading to contraceptive failures . This underscores the need for careful consideration of impurities and their potential interactions with other medications.

- Impact on Drug Efficacy : Research indicates that impurities can alter the pharmacokinetics and overall effectiveness of hormonal contraceptives. For instance, variations in drug metabolism due to genetic factors or co-administered drugs can influence how impurities like this compound affect therapeutic outcomes .

- Stability Studies : Investigations into the stability and degradation pathways of this compound have shown that environmental conditions can lead to changes in its concentration, further impacting drug quality.

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKYEZGQCNWQRT-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14009-70-2 | |

| Record name | 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-1,3,5(10)-TRIEN-20-YN-17-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCF0F7MT4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.